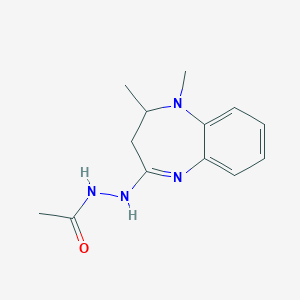
Cyclopentanecarboxylic acid, 4-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 4-methoxyphenyl ester, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPME is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 214.26 g/mol.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases. Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
In agriculture, Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has been studied for its potential use as a plant growth regulator due to its ability to inhibit ethylene biosynthesis. Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of eco-friendly pesticides.
In material science, Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has been studied for its potential use as a building block for the synthesis of various polymers and materials due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylic acid, 4-methoxyphenyl ester is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has been shown to inhibit the production of various pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has been shown to have anti-inflammatory, analgesic, insecticidal, and fungicidal properties. Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has also been shown to inhibit ethylene biosynthesis, making it a potential candidate for the development of plant growth regulators. Cyclopentanecarboxylic acid, 4-methoxyphenyl ester has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopentanecarboxylic acid, 4-methoxyphenyl ester is its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs. Cyclopentanecarboxylic acid, 4-methoxyphenyl ester is also relatively easy to synthesize and purify. However, one of the main limitations of Cyclopentanecarboxylic acid, 4-methoxyphenyl ester is its limited solubility in aqueous solutions, which can make it challenging to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Cyclopentanecarboxylic acid, 4-methoxyphenyl ester. One potential direction is the further study of its anti-inflammatory and analgesic effects for the treatment of pain and inflammation-related diseases. Another potential direction is the development of eco-friendly pesticides based on Cyclopentanecarboxylic acid, 4-methoxyphenyl ester. Additionally, the potential use of Cyclopentanecarboxylic acid, 4-methoxyphenyl ester as a building block for the synthesis of various polymers and materials should be further explored. Finally, the potential use of Cyclopentanecarboxylic acid, 4-methoxyphenyl ester as a plant growth regulator for the improvement of crop yields should also be investigated.
Synthesemethoden
Cyclopentanecarboxylic acid, 4-methoxyphenyl ester can be synthesized by reacting cyclopentanecarboxylic acid with 4-methoxyphenol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an esterification process, resulting in the formation of Cyclopentanecarboxylic acid, 4-methoxyphenyl ester. The purity of Cyclopentanecarboxylic acid, 4-methoxyphenyl ester can be improved by recrystallization from an appropriate solvent.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
(4-methoxyphenyl) cyclopentanecarboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-11-6-8-12(9-7-11)16-13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
ORMAVLLFHICVKM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)




